molecular formula C20H19ClN4O2 B7430000 [1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate

[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate

Cat. No. B7430000
M. Wt: 382.8 g/mol
InChI Key: FRJOQGFJAZPSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate has been used in scientific research as a tool to study various biological processes. It has been shown to have activity against certain types of cancer cells, and has been investigated as a potential treatment for cancer. Additionally, this compound has been studied for its effects on the central nervous system, specifically its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of [1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in biological processes. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been investigated as a potential treatment for cancer. Additionally, this compound has been shown to have neuroprotective effects, and has been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate in lab experiments is its specificity. This compound has been shown to have activity against certain types of cancer cells and certain proteins involved in neurological disorders, making it a useful tool for studying these diseases. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds with similar activity.
One limitation of using [1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate in lab experiments is its limited availability. This compound is not widely available commercially, and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on [1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate. One area of research could be the development of more efficient synthesis methods for this compound, which could increase its availability for use in scientific research. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapies for cancer and neurological disorders. Finally, this compound could be further investigated for its potential use in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis of [1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate involves the reaction of 1-(5-chloro-2-pyridyl)piperidin-4-ol with 1-phenylimidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography.

properties

IUPAC Name

[1-(5-chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-15-6-7-19(22-12-15)24-10-8-17(9-11-24)27-20(26)18-13-25(14-23-18)16-4-2-1-3-5-16/h1-7,12-14,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJOQGFJAZPSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C2=CN(C=N2)C3=CC=CC=C3)C4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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